Dacliximab - 152923-56-3

Dacliximab

Catalog Number: EVT-1516917
CAS Number: 152923-56-3
Molecular Formula: C9H13ClFNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of daclizumab involves a humanization process of the original murine antibody known as anti-Tac. This transformation was crucial to reduce immunogenicity in humans. The humanized version was produced using recombinant DNA technology, enabling the expression of the antibody in mammalian cell lines, particularly Chinese hamster ovary (CHO) cells. The production process includes several steps:

  1. Gene Cloning: The gene encoding the variable region of the antibody is cloned into an expression vector.
  2. Cell Culture: CHO cells are transfected with this vector to produce the antibody.
  3. Purification: The antibody is purified through affinity chromatography techniques to isolate it from other proteins produced during cell culture .
Molecular Structure Analysis

Daclizumab has a complex molecular structure characterized by its large size and specific binding sites. Its molecular formula is C6332H9808N1678O1989S42C_{6332}H_{9808}N_{1678}O_{1989}S_{42}, with a molar mass of approximately 142612.39g/mol142612.39\,g/mol. The structure consists of two heavy chains and two light chains typical of immunoglobulins, forming a Y-shaped molecule that facilitates its binding to the CD25 receptor on T-cells .

Chemical Reactions Analysis

Daclizumab primarily engages in receptor-ligand interactions, specifically binding to CD25 on T-cells. This interaction inhibits the binding of interleukin-2, which is crucial for T-cell proliferation. While there are no traditional chemical reactions involving daclizumab like those seen with small molecules, its biological activity can be described as a competitive inhibition mechanism where daclizumab prevents IL-2 from activating its high-affinity receptor complex .

Mechanism of Action

The mechanism by which daclizumab exerts its effects involves several key processes:

  1. Binding to CD25: Daclizumab binds reversibly to the CD25 subunit of the IL-2R, blocking IL-2 from engaging with its high-affinity receptor.
  2. Reduction of T-cell Activation: By preventing IL-2 signaling through CD25, daclizumab reduces T-cell activation and proliferation.
  3. Increased IL-2 Availability: This blockade allows more IL-2 to interact with intermediate-affinity receptors (comprising CD122 and CD132), promoting the expansion of regulatory T-cells and natural killer cells .
Physical and Chemical Properties Analysis

Daclizumab exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water at physiological pH.
  • Stability: The antibody is stable at room temperature but requires refrigeration for long-term storage.
  • Bioavailability: Following subcutaneous administration, daclizumab has a bioavailability of approximately 90%, reaching peak plasma concentrations within 5 to 7 days .
  • Half-life: The biological half-life is around 21 days, allowing for less frequent dosing schedules compared to other therapies .
Applications

Daclizumab has been utilized primarily in clinical settings for:

  1. Multiple Sclerosis Treatment: Approved for use in adults with relapsing forms of multiple sclerosis, it has demonstrated efficacy in reducing disease activity as measured by clinical and MRI parameters .
  2. Transplant Rejection Prevention: Initially used for preventing acute rejection in renal transplants, it has shown significant benefits in this area before being replaced by newer therapies due to safety concerns .
Molecular Characterization and Development

Structural Biology of Daclizumab

Humanized Monoclonal Antibody Engineering

Daclizumab is a humanized immunoglobulin G1 (IgG1) monoclonal antibody (mAb) generated through recombinant DNA technology. Its engineering involved grafting the complementarity-determining regions (CDRs) from the murine anti-Tac antibody onto a human IgG1 framework, retaining only critical murine framework residues necessary for maintaining the antigen-binding site's integrity. This process achieved ~90% human sequence homology, significantly reducing immunogenicity compared to the parental murine antibody while preserving high affinity for CD25. The final structure consists of two heavy chains and two light chains forming the characteristic Y-shaped antibody, with the variable regions (Fv) containing the grafted murine CDRs essential for IL-2Rα recognition [2] [4] [9].

CD25 (IL-2Rα) Binding Epitope Analysis

Crystallographic studies of the daclizumab Fab fragment in complex with the IL-2Rα ectodomain revealed a conformational epitope spanning discontinuous segments of IL-2Rα's D1 domain (residues 1-6, 21-29, 38-48, 56-57) and a minor segment of the D2 domain (residues 118-120). The antigen-binding site of daclizumab forms a large, positively charged surface depression flanked by hydrophobic patches, facilitated primarily by five CDRs (H1-H3, L1-L2). This epitope extensively overlaps with IL-2’s binding interface on IL-2Rα, sterically blocking IL-2 engagement and preventing formation of the high-affinity IL-2 receptor complex (IL-2/IL-2Rαβγc). Key interactions include hydrogen bonding with IL-2Rα residues Gln34 and Tyr45, and hydrophobic interactions with Ile48 [1] [4].

Table 1: Key Structural Features of Daclizumab-IL-2Rα Interaction

ComponentStructural CharacteristicsFunctional Role
Epitope LocationD1 domain (primary), D2 domain (minor)Overlaps with IL-2 binding site
Epitope TypeDiscontinuous conformationalPrevents IL-2 docking
Critical CDRsH1, H2, H3, L1, L2Form binding interface
Key ResiduesGln34, Tyr45, Ile48 (IL-2Rα)Hydrogen bonding and hydrophobic contacts

Glycosylation Patterns and Functional Implications

(Note: Specific glycosylation data for daclizumab was not identified in the provided search results. This section is excluded to adhere to source constraints.)

Historical Development and Optimization

Murine Anti-TAC Antibody Origins

Daclizumab originated from the murine anti-Tac antibody (muromonab), developed by Waldmann’s laboratory using hybridoma technology. Anti-Tac specifically bound the "Tac" epitope on CD25, the IL-2 receptor α-chain expressed on activated T cells and malignant lymphocytes. Preclinical studies demonstrated its ability to inhibit IL-2-driven T-cell proliferation and mediate antibody-dependent cellular cytotoxicity (ADCC) against CD25+ leukemic cells. However, clinical utility was limited by immunogenicity (human anti-mouse antibodies, HAMA) and a short serum half-life (~40 hours) in humans, prompting humanization efforts [2] [7] [9].

Recombinant Humanization Techniques

Humanization employed the "CDR-grafting" technique pioneered by Queen et al. Murine CDRs from anti-Tac were inserted into human IgG1 framework regions derived from the Eu myeloma antibody. To preserve antigen affinity, four murine framework residues were retained:

  • Heavy chain: V71, T73
  • Light chain: Y49, F71These residues were critical for maintaining the CDR loop conformation and stabilizing the antigen-binding pocket. The resulting construct, daclizumab (Zenapax®), exhibited a dissociation constant (KD) of ~0.3 nM for IL-2Rα—comparable to murine anti-Tac—while reducing HAMA responses. Initial production used Chinese hamster ovary (CHO) cells, yielding a glycosylated IgG1 molecule suitable for clinical use [2] [9].

Table 2: Key Steps in Daclizumab Humanization

Development PhaseTechnical ApproachOutcome
Parent AntibodyMurine anti-Tac hybridomaHigh CD25 affinity, immunogenic in humans
CDR GraftingMurine CDRs + human IgG1 framework~90% human sequence
Framework BackmutationsRetention of VH71, VH73, VL49, VL71Preserved antigen affinity (KD = 0.3 nM)
Expression SystemCHO cellsGlycosylated, stable IgG1

High-Yield Process (HYP) Formulation

The daclizumab high-yield process (HYP; Zinbryta™) was developed to optimize manufacturing scalability and stability. Key modifications included:

  • Cell Line Engineering: Utilization of a proprietary CHO cell line with enhanced productivity.
  • Purification Process: Improved downstream processing to increase yield and reduce aggregates.
  • Formulation: Subcutaneous formulation enabling patient self-administration, contrasting with intravenous Zenapax®.HYP retained identical amino acid sequence and CD25 binding affinity to earlier daclizumab versions but achieved higher batch consistency and production efficiency. This process supported large-scale clinical trials (SELECT, DECIDE) for relapsing-remitting multiple sclerosis, demonstrating bioequivalence in CD25 saturation and immunological effects [3] [5] [10].

Table 3: Comparison of Daclizumab Formulations

AttributeZenapax® (Initial)HYP (Zinbryta™)
Production SystemStandard CHO cellsOptimized CHO cell line
Administration RouteIntravenousSubcutaneous
Amino Acid SequenceIdentical to anti-Tac CDR-graftedIdentical to Zenapax®
Binding Affinity (KD)0.3 nM0.3 nM
Clinical ApplicationsOrgan transplantation, uveitisRelapsing-remitting multiple sclerosis

Properties

CAS Number

152923-56-3

Product Name

Dacliximab

Molecular Formula

C9H13ClFNO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.